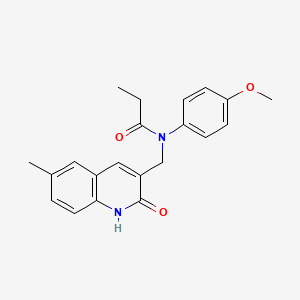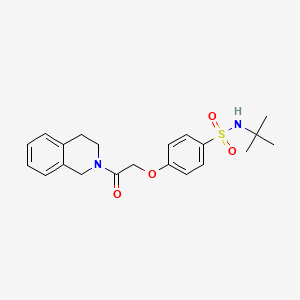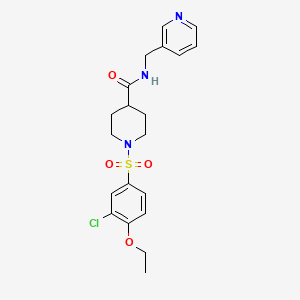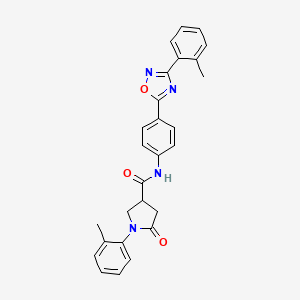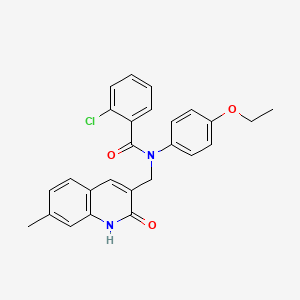
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Scientific Research Applications
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves the inhibition of protein kinase CK2, which plays a crucial role in various cellular processes. The compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cell proliferation and survival. The inhibition of CK2 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and have anti-inflammatory and anti-viral properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments include its high potency and selectivity towards CK2, making it a suitable candidate for further research applications. The compound has also been optimized for high yield and purity, making it easy to obtain for experiments. However, the limitations include the lack of information on its pharmacokinetics and toxicity, which needs to be further studied before its clinical application.
Future Directions
The potential therapeutic applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide are vast, and several future directions can be explored. One of the future directions is to study its efficacy in combination with other drugs for cancer therapy. Another future direction is to study its potential application in the treatment of viral infections and neurodegenerative disorders. The pharmacokinetics and toxicity of the compound also need to be further studied to determine its safety for clinical use.
Conclusion:
In conclusion, 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a potent and selective inhibitor of protein kinase CK2, with potential therapeutic applications in various diseases. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and having anti-inflammatory and anti-viral properties. However, further research is needed to determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves the reaction of 4-ethoxyaniline with 2-hydroxy-7-methylquinoline in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-chlorobenzoyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound, making it suitable for further research applications.
properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-21-12-10-20(11-13-21)29(26(31)22-6-4-5-7-23(22)27)16-19-15-18-9-8-17(2)14-24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJYVGDWXRYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

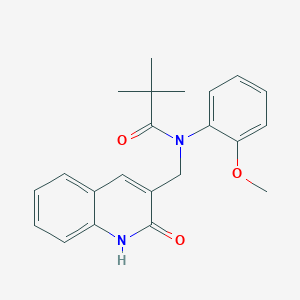



![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


